molecular formula C15H15NO4S B496660 Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate CAS No. 219701-24-3

Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate

Cat. No. B496660
CAS RN: 219701-24-3
M. Wt: 305.4g/mol
InChI Key: SLZGKILOTAGHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate (D2D4TPDC) is a heterocyclic compound which is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is a versatile platform for the development of novel compounds with potential pharmacological activities. D2D4TPDC has been extensively studied for its use in the synthesis of various compounds and its potential applications in drug discovery and development.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Similar compounds have been used as starting materials to synthesize other complex molecules , suggesting that this compound may interact with its targets through chemical reactions.

Biochemical Pathways

Related compounds have been used in the synthesis of pyridine-bridged bis pyrazole ligands , indicating that this compound may play a role in the synthesis of complex organic molecules.

Action Environment

Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-thiophen-2-ylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGKILOTAGHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate

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